3-(6-Bromopyridin-3-yl)oxetan-3-ol
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Overview
Description
3-(6-Bromopyridin-3-yl)oxetan-3-ol is a chemical compound with the molecular formula C8H8BrNO2 and a molecular weight of 230.06 g/mol . It is characterized by the presence of a bromopyridine moiety attached to an oxetane ring, which imparts unique chemical properties to the compound.
Scientific Research Applications
3-(6-Bromopyridin-3-yl)oxetan-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Bromopyridin-3-yl)oxetan-3-ol typically involves the bromination of pyridine derivatives followed by the formation of the oxetane ring. One common method includes the reaction of 6-bromopyridine-3-carbaldehyde with a suitable oxetane precursor under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by purification steps to ensure high purity of the final product. The specific conditions and reagents used can vary depending on the desired yield and purity requirements .
Chemical Reactions Analysis
Types of Reactions
3-(6-Bromopyridin-3-yl)oxetan-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the bromopyridine moiety to other functional groups.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives, while substitution reactions can produce various substituted pyridine compounds .
Mechanism of Action
The mechanism of action of 3-(6-Bromopyridin-3-yl)oxetan-3-ol involves its interaction with specific molecular targets. The bromopyridine moiety can engage in various binding interactions, while the oxetane ring may influence the compound’s reactivity and stability. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-Bromopyridin-3-ol: A related compound with similar structural features but lacking the oxetane ring.
2-Bromo-5-hydroxypyridine: Another bromopyridine derivative with different substitution patterns.
Uniqueness
3-(6-Bromopyridin-3-yl)oxetan-3-ol is unique due to the presence of both the bromopyridine and oxetane moieties, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-(6-bromopyridin-3-yl)oxetan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c9-7-2-1-6(3-10-7)8(11)4-12-5-8/h1-3,11H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFASCRHTCVFJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=CN=C(C=C2)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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